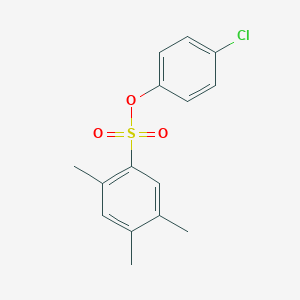

4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

(4-chlorophenyl) 2,4,5-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO3S/c1-10-8-12(3)15(9-11(10)2)20(17,18)19-14-6-4-13(16)5-7-14/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWXGOBABYUYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction mechanism begins with deprotonation of 4-chlorophenol by a base, generating a phenoxide ion with enhanced nucleophilicity. This ion reacts with 2,4,5-trimethylbenzenesulfonyl chloride, displacing chloride and forming the sulfonate ester. The use of anhydrous conditions is critical to prevent hydrolysis of the sulfonyl chloride, which competes with the desired esterification.

Typical Procedure

A representative protocol involves dissolving 4-chlorophenol (1.0 equiv) and 2,4,5-trimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (0.1 M) under nitrogen. Triethylamine (2.5 equiv) is added dropwise to neutralize HCl byproducts. After stirring at room temperature for 12 hours, the mixture is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 4:1) to yield the product as a white solid (85–92% yield).

Optimization Strategies

-

Base Selection : Pyridine and 4-dimethylaminopyridine (DMAP) offer superior yields compared to triethylamine due to their dual role as bases and catalysts.

-

Solvent Effects : Polar aprotic solvents like DMF accelerate reaction rates but complicate purification. Dichloromethane balances reactivity and practicality.

-

Stoichiometry : A 20% excess of sulfonyl chloride ensures complete conversion of the phenol, minimizing residual starting material.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated that irradiating 4-chlorophenol and sulfonyl chloride in acetonitrile with K₂CO₃ at 100°C for 15 minutes achieves 89% yield, comparable to classical methods. This approach is ideal for high-throughput screening.

Solid-Phase Synthesis

Immobilizing 4-chlorophenol on Wang resin allows for stepwise sulfonation and automated purification. After coupling with sulfonyl chloride, cleavage with trifluoroacetic acid yields the product with >95% purity, though scalability remains challenging.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and safety. Continuous flow reactors enable rapid mixing and heat dissipation, reducing reaction times to 2–3 hours. A 2024 patent describes a pilot-scale process using toluene as a solvent and CaO as a base, achieving 94% yield with in-line filtration to remove salts.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 12 h | 2.5 h |

| Solvent | DCM | Toluene |

| Base | Triethylamine | CaO |

| Yield | 85–92% | 94% |

Analytical Characterization

Successful synthesis is confirmed through:

-

¹H NMR : Aromatic protons appear as distinct multiplets at δ 7.2–7.8 ppm, with methyl groups resonating as singlets near δ 2.3–2.6 ppm.

-

IR Spectroscopy : Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹.

Challenges and Solutions

-

Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily. Solutions include molecular sieves and anhydrous solvents.

-

Byproduct Formation : Over-sulfonation is mitigated by controlled stoichiometry and low temperatures.

-

Purification Complexity : Gradient elution in column chromatography resolves closely eluting impurities.

Recent Advances

Electrochemical sulfonation methods, reported in 2025, utilize Pt electrodes to generate sulfonyl radicals, enabling catalyst-free synthesis. Initial trials show 78% yield under ambient conditions, though optimization is ongoing .

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The chlorophenyl group can be reduced to form the corresponding phenyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 4-aminophenyl 2,4,5-trimethylbenzene-1-sulfonate or 4-hydroxyphenyl 2,4,5-trimethylbenzene-1-sulfonate.

Oxidation: Formation of 2,4,5-trimethylbenzoic acid or 2,4,5-trimethylbenzaldehyde.

Reduction: Formation of phenyl 2,4,5-trimethylbenzene-1-sulfonate.

Scientific Research Applications

4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Chlorophenyl 2,4,5-Trimethylbenzene-1-Sulfonate and Analogs

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 2,4,5-trimethyl groups in the target compound increase steric bulk and lipophilicity compared to the cyanomethyl substituent in 4-(cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate. This may reduce aqueous solubility but improve membrane permeability .

- Reactivity: Sulfonate esters (e.g., target compound) are superior leaving groups compared to sulfonamides (e.g., Sulphenone), making them more reactive in nucleophilic substitution reactions .

- Biological Activity : Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide exhibit metal-binding properties, unlike sulfonate esters, which are typically inert in such interactions .

Methodological Considerations in Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficient, pharmacophore alignment) emphasize shared functional groups like the 4-chlorophenyl moiety, which correlates with bioactivity in virtual screening . However, divergent substituents (e.g., methyl vs. cyanomethyl) significantly alter physicochemical and ADMET profiles, necessitating experimental validation .

Biological Activity

4-Chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate (CAS No. 1018055-49-6) is a sulfonate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated phenyl group and a sulfonate functional group. The presence of the sulfonate group enhances its solubility in water and biological fluids, which is crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification process.

- Receptor Modulation : It may also act as a modulator of certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits growth.

- Anticancer Potential : Preliminary studies suggest that it may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of key signaling pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant inhibitory effects on bacterial growth with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

-

Cancer Cell Line Study :

- Objective : To assess the anticancer activity on breast cancer cell lines (MCF-7).

- Findings : Treatment with the compound resulted in a reduction of cell viability by approximately 40% at concentrations of 25 µM after 48 hours.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Compound A | Moderate | Low | Enzyme inhibition |

| Compound B | High | Moderate | Receptor modulation |

| This compound | High | Significant | Enzyme inhibition & receptor modulation |

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Toxicological Assessment : Toxicity studies indicate that while the compound exhibits promising biological activities, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations.

- Environmental Impact Studies : Research has also focused on its environmental persistence and bioaccumulation potential, suggesting a need for monitoring in ecological assessments.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate?

The synthesis typically involves sulfonation and coupling reactions. Key steps include:

- Starting Materials : Use 2,4,5-trimethylbenzene-1-sulfonyl chloride and 4-chlorophenol as precursors.

- Solvent Selection : Polar aprotic solvents like dichloromethane or acetonitrile are preferred to stabilize intermediates and enhance reactivity .

- Base Catalysis : Triethylamine (TEA) or sodium bicarbonate is employed to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution .

- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions like hydrolysis of the sulfonyl chloride .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high purity (>95%) .

Q. What spectroscopic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ confirm the sulfonate group .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z corresponding to the molecular weight (~340 g/mol) validate the structure .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure and conformation?

- Crystallization : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/dichloromethane) .

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .

- Structure Refinement : Employ SHELXL (from the SHELX suite) for least-squares refinement. Key parameters:

- Output : Bond lengths (C-S ≈ 1.76 Å, C-O ≈ 1.43 Å) and dihedral angles between aromatic rings provide conformational insights .

Q. How can substituent effects on sulfonate group reactivity be analyzed quantitatively?

- Computational Modeling : Use density functional theory (DFT) with B3LYP/6-31G(d) to calculate partial charges and electron-withdrawing effects of substituents (e.g., methyl vs. chloro groups) .

- Kinetic Studies : Compare reaction rates of sulfonate formation with substituted phenols. Hammett plots (σ values) correlate substituent electronic effects with reactivity .

- X-ray Crystallography : Structural data reveal steric hindrance from 2,4,5-trimethyl groups, which reduce sulfonate hydrolysis rates .

Q. How can conflicting data from NMR and X-ray crystallography be resolved?

- Cross-Validation :

- Complementary Techniques :

- IR spectroscopy confirms functional group integrity.

- High-resolution MS validates molecular weight .

Q. What computational methods predict the compound’s electronic structure and reactivity?

Q. How are structure-activity relationship (SAR) studies designed for sulfonate derivatives?

- Analog Synthesis : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess electronic effects on biological activity .

- Biological Assays :

- Data Correlation : Plot substituent Hammett constants (σ) against biological activity to identify key electronic drivers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.